Synthesis of substituted 1-(2-aminopropyl)-1H-indazole analogues: This method involves the synthesis of a series of 1-(2-aminopropyl)-1H-indazole analogues, highlighting the versatility of indazole synthesis and the possibility of achieving specific substitutions. []
Synthesis of (E)-3-((1Hindazol-6-yl)methylene)indolin-2-ones: This method focuses on the synthesis of (E)-3-((1Hindazol-6-yl)methylene)indolin-2-ones as potent Polo-like kinase 4 (PLK4) inhibitors, demonstrating the potential of indazole derivatives as therapeutic agents. []
Mechanism of Action
For instance, some indazole derivatives act as kinase inhibitors by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. [, , , ] Other indazoles exert their effects by interacting with specific receptors, such as serotonin receptors [] or melanin-concentrating hormone receptors. []
Applications
Drug discovery: The diverse pharmacological activities of indazoles make them attractive scaffolds for developing novel therapeutics. For example, indazole derivatives have shown promise as anticancer agents, [, , , ] anti-inflammatory agents, [] and treatments for cognitive disorders. []
Related Compounds
1-((S)-2-Aminopropyl)-1H-indazol-6-ol
Compound Description: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol is a potent and peripherally acting serotonin 5-HT2 receptor agonist. [] It exhibits an EC50 value of 42.7 nM and an Emax of 89%. [] This compound demonstrates high selectivity for 5-HT2 receptors over other serotonergic receptor subtypes and other receptor families. [] Additionally, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol displays significant solution stability compared to α-methyl-5-hydroxytryptamine. [] It effectively lowers intraocular pressure in conscious ocular hypertensive monkeys, with a reduction of -13 mmHg (33%). [] This effect is thought to be primarily local rather than centrally mediated. []
Compound Description: CFI-400945 is a potent, orally active antitumor agent that acts as a Polo-like kinase 4 (PLK4) inhibitor. [] It exhibits nanomolar potency against PLK4 and demonstrates potent cancer cell growth inhibitory activity. [] This compound shows superior potency and pharmacokinetic properties in rodents and dogs. []
Relevance: CFI-400945 incorporates a 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, with the 1H-indazol-6-yl moiety being a key structural element for its activity. [] This structural motif is closely related to 4-Methyl-1H-indazol-6-ol, highlighting the importance of the indazole ring system in the development of PLK4 inhibitors.
(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones
Compound Description: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones represent a class of Polo-like kinase 4 (PLK4) inhibitors with nanomolar potency. [] They exhibit potent antiproliferative activity and were developed through a lead generation and optimization process involving directed virtual screening and computational modeling. []
Relevance: These compounds share the 1H-indazol-6-yl moiety with 4-Methyl-1H-indazol-6-ol, further emphasizing the significance of this structural feature in the context of PLK4 inhibition. [] The presence of the (E)-3-methyleneindolin-2-one group linked to the indazole ring in these compounds highlights potential areas for structural modification and optimization of PLK4 inhibitory activity.
Compound Description: Axitinib is a potent inhibitor of the T315I mutation in BCR-ABL tyrosine kinase, indicating its potential for treating chronic myelogenous leukemia. [, ] Pharmaceutical compositions of Axitinib have been developed to protect the drug from degradation, particularly photodegradation. [, ]
Relevance: Axitinib features a 1H-indazol-6-yl moiety substituted at the 3-position with a (E)-2-pyridin-2-yl-vinyl group and at the 6-position with a 2-(methylcarbamoyl)phenylsulfanyl group. [, , , ] The presence of the 1H-indazol-6-yl core structure links it to 4-Methyl-1H-indazol-6-ol, suggesting shared chemical properties and potential biological relevance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.